molecular formula C18H18N4O5 B10892444 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide

4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide

Cat. No.: B10892444
M. Wt: 370.4 g/mol
InChI Key: UFSBTTQZDKXDMN-YBFXNURJSA-N
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Description

4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and multiple functional groups

Preparation Methods

The synthesis of 4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(2-methyl-4-nitrophenyl)-4-oxobutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the nitro and hydroxyl groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and nitro-substituted aromatic compounds. For example:

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(2-methyl-4-nitrophenyl)butanediamide

InChI

InChI=1S/C18H18N4O5/c1-12-10-14(22(26)27)6-7-15(12)20-17(24)8-9-18(25)21-19-11-13-4-2-3-5-16(13)23/h2-7,10-11,23H,8-9H2,1H3,(H,20,24)(H,21,25)/b19-11+

InChI Key

UFSBTTQZDKXDMN-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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